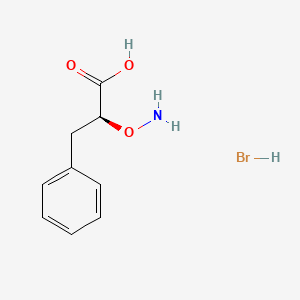

(2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide

Vue d'ensemble

Description

(2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an aminooxy group attached to the second carbon of the propanoic acid chain, with a phenyl group attached to the third carbon. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide typically involves the reaction of a suitable precursor with hydroxylamine. One common method involves the use of a protected amino acid derivative, which undergoes a series of reactions to introduce the aminooxy group. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide can undergo various types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the specific reaction, but they often involve the use of solvents such as water, methanol, or dichloromethane, and may require specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the aminooxy group can yield nitroso derivatives, while reduction can yield amines. Substitution reactions can produce a variety of products depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by an aminooxy group attached to a phenylpropanoic acid moiety, which positions it within a class of amino acids and derivatives. Its chemical formula is , and it displays significant reactivity due to the presence of functional groups that can interact with various biological targets .

Pharmaceutical Research Applications

- Enzyme Inhibition

- Neuroprotective Effects

- Antioxidant Activity

- Modulation of Biological Pathways

Biochemical Research Applications

- Interaction Studies

- Synthesis of Optically Active Amino Acids

Case Studies and Research Findings

Numerous studies have investigated the applications of this compound:

- A study demonstrated its potential as a neuroprotective agent by evaluating its effects on neuronal cell cultures exposed to oxidative stress, showing significant protective effects against cell death.

- Another research focused on its role as an enzyme inhibitor, revealing detailed kinetics and mechanisms through which it affects L-phenylalanine ammonia-lyase activity.

These findings underscore the compound's versatility and potential in therapeutic applications across various fields.

Mécanisme D'action

The mechanism of action of (2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparaison Avec Des Composés Similaires

Similar Compounds

Compounds similar to (2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide include other amino acid derivatives with aminooxy groups, such as (2S)-2-(Aminooxy)-3-methylbutanoic acid and (2S)-2-(Aminooxy)-3-ethylpentanoic acid.

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes a phenyl group attached to the third carbon of the propanoic acid chain. This structure imparts unique chemical properties and reactivity, making it valuable for specific scientific research applications.

Activité Biologique

(2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide, commonly referred to as L-2-aminooxy-3-phenylpropanoic acid hydrobromide, is a compound of significant interest in biomedical research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C10H12BrN1O3

- Molecular Weight: 276.11 g/mol

L-2-aminooxy-3-phenylpropanoic acid hydrobromide primarily acts as an inhibitor of L-phenylalanine ammonia-lyase (PAL), an enzyme involved in the catabolism of phenylalanine. By inhibiting PAL, this compound can affect various metabolic pathways, leading to potential therapeutic applications in conditions related to phenylalanine metabolism.

1. Antimicrobial Activity

Research indicates that L-2-aminooxy-3-phenylpropanoic acid hydrobromide exhibits antimicrobial properties against a variety of pathogens, including bacteria and viruses. Its effectiveness as an antibiotic has been noted in studies focusing on:

- Bacterial Infections: Demonstrated inhibitory effects against several bacterial strains.

- Viral Infections: Potential antiviral activity against viruses such as HIV and influenza .

2. Cellular Mechanisms

The compound has been shown to influence several cellular processes:

- Apoptosis Induction: It promotes programmed cell death in certain cancer cell lines, suggesting potential applications in cancer therapy.

- Cell Cycle Regulation: Alters the progression of the cell cycle, which may contribute to its antitumor effects .

3. Neuroprotective Effects

Studies have indicated that L-2-aminooxy-3-phenylpropanoic acid hydrobromide may have neuroprotective properties. It has been observed to:

- Modulate neuronal signaling pathways.

- Potentially protect neurons from oxidative stress and excitotoxicity .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study published in Cancer Research, L-2-aminooxy-3-phenylpropanoic acid hydrobromide was tested on human breast cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers, indicating its potential as a therapeutic agent for breast cancer treatment .

Case Study: Neuroprotection

Research conducted at Monash University explored the neuroprotective effects of this compound on models of neurodegenerative diseases. The findings suggested that it could mitigate neuronal damage caused by oxidative stress, opening avenues for further research into its application in conditions like Alzheimer's disease .

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Preliminary studies indicate low toxicity levels at therapeutic doses; however, comprehensive toxicological evaluations are necessary for clinical applications .

Propriétés

IUPAC Name |

(2S)-2-aminooxy-3-phenylpropanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.BrH/c10-13-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENJJZAVLSPBIZ-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)ON.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)ON.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73086-97-2 | |

| Record name | Benzenepropanoic acid, α-(aminooxy)-, hydrobromide, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73086-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-carboxy-3-phenylpropoxyammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.